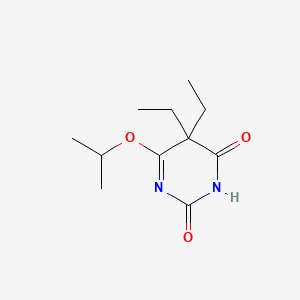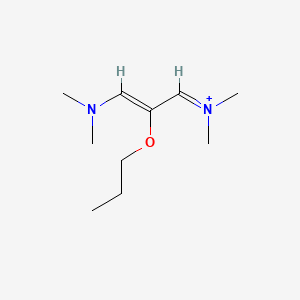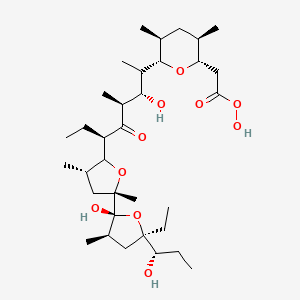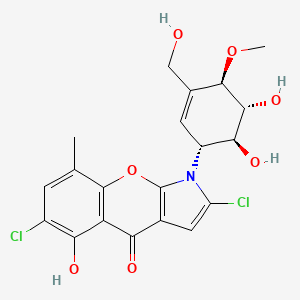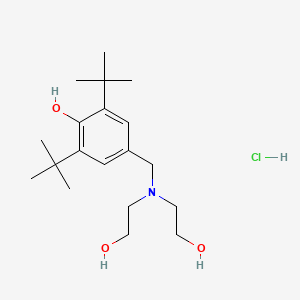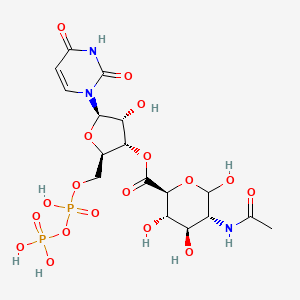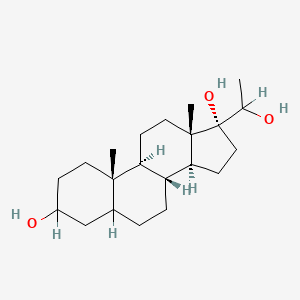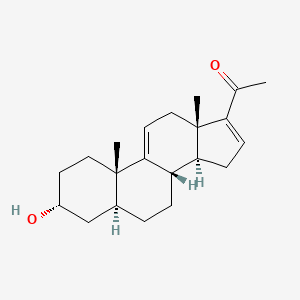![molecular formula C34H46O18 B1230820 (2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1230820.png)
(2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eleutherococcus senticosus, is a perennial shrub native to the remote forests of Siberia. It is also commonly referred to as Siberian ginseng, although it is not related to true ginseng. The root and rhizomes of Eleuthero are the parts of the plant that hold medicinal properties. These parts are often used to make herbal supplements, tinctures, and tea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The production of eleutherosides, the active ingredients in Eleuthero, can be achieved through biotechnological means. Organogenic cultures have been induced in Eleutherococcus senticosus and other closely related species such as Eleutherococcus sessiliflorus, Eleutherococcus chiisanensis, and Eleutherococcus koreanum. Bioreactor cultures have been established, and various parameters influencing the accumulation of biomass and secondary metabolites have been thoroughly investigated .
Industrial Production Methods
Pilot-scale cultures have been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides. This biotechnological approach is becoming increasingly attractive due to the limited natural distribution of Eleuthero .
Análisis De Reacciones Químicas
Types of Reactions
Eleutherosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the bioactivity of the compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include modified eleutherosides with enhanced therapeutic properties. These products are often used in further research and development of medicinal applications .
Aplicaciones Científicas De Investigación
Eleuthero has diverse scientific research applications across various fields:
Chemistry: Eleutherosides are studied for their unique chemical properties and potential for synthetic modifications.
Biology: Research focuses on the adaptogenic properties of Eleuthero, which help the body adapt to physical and mental stress.
Medicine: Eleuthero is used to boost the immune system, increase energy levels, and improve cognitive function. .
Mecanismo De Acción
The medicinal actions of Eleuthero are largely credited to the eleutherosides, a group of liposoluble phenylpropanoid and lignin glycosides found in the roots and stems. These compounds exert various effects, such as enhancing the secretion of β-endorphin from the adrenal medulla, stimulating peripheral opioid receptors, and reducing plasma glucose levels in insulin-dependent diabetic rats. Eleutherosides also improve stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose availability .
Comparación Con Compuestos Similares
Eleuthero is often compared with other adaptogenic herbs such as Panax ginseng and Rhodiola rosea. While all these herbs share adaptogenic properties, Eleuthero is unique due to its specific eleutherosides, which provide distinct therapeutic effects. Similar compounds include:
Panax ginseng: Known for its ginsenosides, which have different molecular targets and pathways.
Rhodiola rosea: Contains rosavins and salidroside, which contribute to its adaptogenic effects
Eleuthero stands out due to its unique combination of eleutherosides and other active compounds, making it a valuable herb in traditional and modern medicine.
Propiedades
Fórmula molecular |
C34H46O18 |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22+,23-,24+,25+,26-,27-,28+,29?,30?,33+,34- |
Clave InChI |
FFDULTAFAQRACT-RGFZIUCCSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
Pictogramas |
Irritant |
Sinónimos |
eleutheroside E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)

